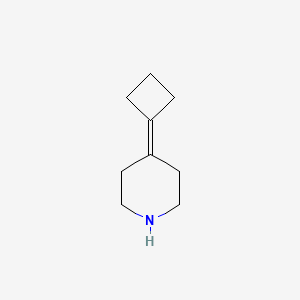

4-Cyclobutylidenepiperidine

説明

Structure

3D Structure

特性

IUPAC Name |

4-cyclobutylidenepiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-2-8(3-1)9-4-6-10-7-5-9/h10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMNQAVMCCFHMMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=C2CCNCC2)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235439-91-4 | |

| Record name | 4-cyclobutylidenepiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Cyclobutylidenepiperidine and Its Structural Analogues

Direct Synthesis Strategies for 4-Cyclobutylidenepiperidine

The direct synthesis of 4-cyclobutylidenepiperidine primarily involves two strategic approaches: the formation of the exocyclic double bond on a pre-existing piperidine (B6355638) ring and the construction of the piperidine ring with the cyclobutylidene moiety already in place.

Olefination Reactions for Exocyclic Double Bond Formation

Olefination reactions are a cornerstone for the synthesis of 4-cyclobutylidenepiperidine, allowing for the conversion of a ketone to the desired exocyclic alkene. The most common precursor for this transformation is N-protected 4-piperidone (B1582916).

The Wittig reaction is a widely used method for this purpose. youtube.com It involves the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide to produce an alkene. masterorganicchemistry.com In the context of 4-cyclobutylidenepiperidine synthesis, N-Boc-4-piperidone is reacted with a cyclobutyl-derived phosphonium ylide. The ylide is typically generated in situ from the corresponding phosphonium salt using a strong base. The reaction proceeds through a betaine (B1666868) intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com The choice of solvent and base can influence the reaction's efficiency.

Another powerful olefination technique is the Horner-Wadsworth-Emmons (HWE) reaction . This method offers an alternative to the Wittig reaction and often provides better yields and easier purification as the phosphate (B84403) byproduct is water-soluble. The HWE reaction utilizes a phosphonate (B1237965) carbanion, which is generally more reactive than the corresponding phosphonium ylide.

The Julia-Lythgoe olefination and its modified versions, such as the Julia-Kocienski olefination, represent another important class of reactions for forming the exocyclic double bond. wikipedia.org This reaction involves the reaction of a phenyl sulfone with an aldehyde or ketone. wikipedia.org The key steps are the formation of a β-alkoxysulfone intermediate, followed by reductive elimination to yield the alkene. wikipedia.org

| Olefination Reaction | Key Reagents | Precursor | Notes |

| Wittig Reaction | Phosphonium ylide, base | N-protected 4-piperidone | Widely used, generates triphenylphosphine oxide byproduct. youtube.commasterorganicchemistry.com |

| Horner-Wadsworth-Emmons | Phosphonate carbanion, base | N-protected 4-piperidone | Water-soluble phosphate byproduct simplifies purification. |

| Julia-Lythgoe Olefination | Phenyl sulfone, base, reducing agent | N-protected 4-piperidone | Proceeds via a β-alkoxysulfone intermediate. wikipedia.org |

Ring-Closing Approaches to the Piperidine Core Incorporating the Cyclobutylidene Moiety

An alternative to forming the exocyclic double bond on a pre-formed piperidine is to construct the piperidine ring itself with the cyclobutylidene group already attached to the precursor.

Ring-closing metathesis (RCM) is a powerful and versatile method for the synthesis of cyclic compounds, including piperidines. wikipedia.orgorganic-chemistry.orgthieme-connect.de This reaction involves the intramolecular metathesis of a diene catalyzed by a transition metal complex, typically containing ruthenium or tungsten. wikipedia.orgbeilstein-journals.org For the synthesis of a 4-cyclobutylidenepiperidine derivative, a precursor containing both a nitrogen atom and two terminal alkene functionalities, with one alkene being part of a cyclobutylidene methyl group, would be required. The RCM reaction would then facilitate the formation of the piperidine ring, leaving the cyclobutylidene moiety intact. The driving force for the reaction is often the formation of a volatile byproduct like ethylene. wikipedia.org

Synthesis of Functionalized 4-Cyclobutylidenepiperidine Derivatives

The biological activity of 4-cyclobutylidenepiperidine can be fine-tuned by introducing various functional groups. This can be achieved by modifying the piperidine nitrogen or the cyclobutane (B1203170) ring.

N-Substitution Methodologies for Piperidine Nitrogen

The secondary amine of the piperidine ring provides a convenient handle for introducing a wide range of substituents. These modifications are crucial for modulating the pharmacological properties of the final compound.

A common strategy involves the use of a protecting group on the piperidine nitrogen during the synthesis of the core structure, which can then be removed and replaced with a desired functional group. The tert-butyloxycarbonyl (Boc) group is a frequently employed protecting group due to its stability under many reaction conditions and its ease of removal under acidic conditions.

The synthesis of N-Boc-4-cyclobutylidenepiperidine is a key step in the preparation of many functionalized derivatives. sigmaaldrich.comambeed.combldpharm.com The most direct route involves the olefination of commercially available N-Boc-4-piperidone.

The synthesis of the starting material, N-Boc-4-piperidone, can be achieved by reacting 4-piperidone monohydrate hydrochloride with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium carbonate. chemicalbook.comchemicalbook.com

Once N-Boc-4-piperidone is obtained, it can be subjected to olefination reactions as described in section 2.1.1. For instance, a Wittig reaction with cyclobutyltriphenylphosphonium bromide and a suitable base will yield N-Boc-4-cyclobutylidenepiperidine.

An alternative approach to N-Boc-4-hydroxypiperidine involves the reduction of N-Boc-4-piperidone using a reducing agent like sodium borohydride, followed by dehydration to form the exocyclic double bond. scispace.comgoogle.com However, this method may lead to the formation of isomeric alkenes and requires careful control of reaction conditions.

| Starting Material | Reagents | Product | Key Transformation |

| 4-Piperidone monohydrate hydrochloride | Di-tert-butyl dicarbonate, Base | N-Boc-4-piperidone | N-protection. chemicalbook.com |

| N-Boc-4-piperidone | Cyclobutyltriphenylphosphonium bromide, Base | N-Boc-4-cyclobutylidenepiperidine | Wittig Olefination. |

| N-Boc-4-piperidone | Sodium borohydride, then dehydration conditions | N-Boc-4-cyclobutylidenepiperidine | Reduction and Elimination. scispace.comgoogle.com |

Cyclobutyl Ring Functionalization Strategies

Introducing substituents onto the cyclobutane ring of 4-cyclobutylidenepiperidine offers another avenue for structural diversification and modulation of biological activity. The functionalization of the cyclobutane ring can be challenging due to its strained nature.

Recent advances in C-H functionalization provide a powerful tool for the direct introduction of functional groups onto the cyclobutane ring. nih.gov Rhodium-catalyzed C-H functionalization reactions have been shown to be effective for the selective functionalization of cyclobutanes at either the C1 or C3 position, depending on the catalyst used. nih.gov This approach allows for the late-stage modification of the cyclobutyl moiety, providing access to a wide range of derivatives. For instance, a pre-existing 4-cyclobutylidenepiperidine derivative could potentially be functionalized using these methods, although the presence of the piperidine ring might influence the reaction's regioselectivity.

Another strategy involves the synthesis of a functionalized cyclobutanone (B123998) precursor, which is then used in an olefination reaction with a piperidone derivative. This allows for the introduction of desired functional groups onto the cyclobutane ring at an early stage of the synthesis.

Stereoselective and Enantioselective Synthesis Approaches

The synthesis of 4-cyclobutylidenepiperidine and its structural analogues with control over stereochemistry presents a significant challenge in organic synthesis. While specific, documented stereoselective or enantioselective methods for 4-cyclobutylidenepiperidine are not prevalent in the reviewed literature, general principles and established methodologies for the synthesis of chiral piperidines and spirocycles can be applied to devise potential synthetic routes. These approaches primarily focus on two key strategies: the enantioselective construction of a chiral piperidine precursor followed by olefination, or the stereoselective formation of the spirocyclic core.

One potential avenue for an enantioselective synthesis involves the use of a chiral piperidine precursor. For instance, a kinetic resolution of a racemic 2-arylpiperidine has been demonstrated using a chiral base system, such as n-butyllithium and (+)-sparteine. whiterose.ac.uk This method allows for the separation of enantiomers, and the resulting enantioenriched piperidine could then be further functionalized. whiterose.ac.uk Although this example focuses on a 2-arylpiperidine, the principle could potentially be adapted to a precursor of 4-cyclobutylidenepiperidine.

Another approach centers on the stereoselective formation of the spirocyclic system itself. The synthesis of spirocycles has been a significant area of research, with numerous methods developed for their enantioselective construction. rsc.orgrsc.org For example, the intramolecular Horner-Wadsworth-Emmons (HWE) reaction has been successfully employed in the synthesis of spirocyclic pyrrolidines. nih.gov This reaction involves the cyclization of a β-ketophosphonate with a pendant ketone, and its high exergonicity can facilitate the formation of strained ring systems. nih.gov A similar strategy could be envisioned for the synthesis of a spirocyclic piperidine precursor to 4-cyclobutylidenepiperidine.

The Wittig reaction is a cornerstone in the formation of the exocyclic double bond present in 4-cyclobutylidenepiperidine. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the treatment of an aldehyde or ketone with a phosphonium ylide. wikipedia.org In the context of synthesizing the target molecule, this would typically involve the reaction of a piperidin-4-one with a cyclobutyl-derived phosphonium ylide, or a cyclobutanone with a piperidine-derived ylide. The stereochemistry of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.orgwikipedia.org While unstabilized ylides generally lead to (Z)-alkenes, stabilized ylides favor the formation of (E)-alkenes. organic-chemistry.org For a symmetrical ketone like cyclobutanone, the E/Z selectivity is not a factor. However, unexpected epimerization at the C2 position has been observed in the Horner-Wadsworth-Emmons reaction of chiral 2-substituted-4-oxopiperidines, which highlights the potential for stereochemical complications in such reactions. rsc.org

A general overview of potential stereoselective olefination approaches is presented in the table below.

| Reaction Type | Reactants | Key Features | Potential Application | Reference(s) |

| Wittig Reaction | Piperidin-4-one, Cyclobutyltriphenylphosphonium ylide | Forms the exocyclic C=C bond. Stereoselectivity is dependent on ylide stability. | Direct formation of the 4-cyclobutylidene moiety. | organic-chemistry.org, wikipedia.org |

| Horner-Wadsworth-Emmons (HWE) Reaction | Piperidin-4-one, Cyclobutylphosphonate ester | Often provides better control over alkene geometry (typically E-selective). | Formation of the exocyclic double bond with potential for stereocontrol. | rsc.org, nih.gov |

| Kinetic Resolution | Racemic spirocyclic piperidine precursor | Separation of enantiomers using a chiral reagent or catalyst. | Access to enantioenriched precursors for further elaboration. | whiterose.ac.uk |

Furthermore, advances in the synthesis of spirocyclic compounds offer other potential routes. For example, methods for the synthesis of 2-, 3-, and 4-spiropiperidines have been reviewed, highlighting various strategies such as ring-closing metathesis and intramolecular cyclizations. whiterose.ac.uk The development of methodologies for the synthesis of spirocyclobutyl oxindoles, including [2+2]-cycloadditions and C-H activation strategies, could also provide inspiration for the construction of the spiro[cyclobutane-1,4'-piperidine] core. rsc.org

Chemical Reactivity and Mechanistic Investigations of 4 Cyclobutylidenepiperidine

Reaction Mechanisms Involving the Exocyclic Double Bond

The exocyclic double bond, a tetrasubstituted alkene, is an electron-rich center, rendering it susceptible to attack by electrophilic species. savemyexams.com Its reactivity is influenced by the steric hindrance imposed by the adjacent cyclobutane (B1203170) and piperidine (B6355638) rings and by the electronic nature of the piperidine nitrogen.

Electrophilic addition reactions are fundamental to the chemistry of alkenes. unacademy.com In the case of 4-Cyclobutylidenepiperidine, the process is initiated by the attack of the π-electrons of the double bond on an electrophile (E+). libretexts.org This step generates a carbocation intermediate. The subsequent attack by a nucleophile (Nu-) on the carbocation completes the addition.

The mechanism proceeds in two main steps:

Electrophilic Attack: The double bond attacks an electrophile, breaking the π-bond and forming a new sigma bond between the electrophile and one of the olefinic carbons. This results in a carbocation on the other carbon. For an unsymmetrical alkene like 4-Cyclobutylidenepiperidine, the electrophile adds in a manner that produces the more stable carbocation (Markovnikov's rule). libretexts.org Addition to the exocyclic carbon would generate a tertiary carbocation on the cyclobutane ring, which is generally more stable than the alternative.

Nucleophilic Capture: A nucleophile attacks the electron-deficient carbocation, forming the final addition product. unacademy.com

Under acidic conditions (e.g., addition of H-X), the piperidine nitrogen will likely be protonated first, forming a piperidinium (B107235) ion. This positively charged group would exert an electron-withdrawing inductive effect, potentially decreasing the nucleophilicity and reactivity of the nearby double bond towards further electrophilic attack.

Table 1: Representative Electrophilic Addition Reactions

| Reagent (E-Nu) | Electrophile (E+) | Nucleophile (Nu-) | Expected Product |

|---|---|---|---|

| H-Br | H⁺ | Br⁻ | 4-(1-Bromocyclobutyl)piperidine |

| Br₂ in CCl₄ | Br⁺ (via bromonium ion) | Br⁻ | 4-(1,2-Dibromocyclobutyl)piperidine (spiro) |

The Diels-Alder reaction is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. wikipedia.orgic.ac.uk In this context, the exocyclic double bond of 4-Cyclobutylidenepiperidine acts as the dienophile. The reaction involves the overlap of the highest occupied molecular orbital (HOMO) of the diene with the lowest unoccupied molecular orbital (LUMO) of the dienophile. praxilabs.com

The reactivity of the dienophile in a Diels-Alder reaction is typically enhanced by the presence of electron-withdrawing groups. savemyexams.com Since 4-Cyclobutylidenepiperidine lacks strong electron-withdrawing substituents on its double bond, it is considered a relatively unactivated dienophile. However, reactions can still proceed, often requiring thermal conditions, particularly with electron-rich dienes. libretexts.org The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org The outcome is the formation of a spirocyclic system, where the piperidine and the newly formed cyclohexene (B86901) ring share the C4 carbon atom.

Table 2: Hypothetical Diels-Alder Reactions

| Diene | Expected Spirocyclic Adduct |

|---|---|

| 1,3-Butadiene | 4-Spiro[3.5]non-6-enepiperidine |

| Cyclopentadiene | 4-Spiro[3.2.1]bicyclo[2.2.1]hept-5-enepiperidine |

The exocyclic double bond can be readily reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst. savemyexams.com The process results in the formation of 4-cyclobutylpiperidine.

Commonly employed catalysts for this transformation include:

Palladium on Carbon (Pd/C): A highly efficient and widely used catalyst for the hydrogenation of alkenes under mild to moderate conditions. organic-chemistry.org

Platinum(IV) Oxide (PtO₂, Adams' catalyst): A powerful catalyst often used when other catalysts are ineffective.

Rhodium and Ruthenium complexes: These are often used for stereoselective hydrogenations. mdpi.com Research on related 2-substituted-4-alkylidenepiperidines has demonstrated that the reduction of the exocyclic double bond can be achieved with high diastereoselectivity. researchgate.net

Nickel (Ni): Raney Nickel is a common, cost-effective alternative, though it may require higher temperatures and pressures. aocs.org

The choice of catalyst and reaction conditions (temperature, pressure, solvent) can influence the reaction's efficiency and selectivity, particularly if other reducible functional groups are present in a more complex derivative. mdpi.com

Table 3: Catalytic Systems for Hydrogenation

| Catalyst | Typical H₂ Pressure | Typical Solvent | Product |

|---|---|---|---|

| 10% Pd/C | 1-5 atm | Methanol, Ethanol, Ethyl Acetate | 4-Cyclobutylpiperidine |

| PtO₂ | 1-3 atm | Acetic Acid, Ethanol | 4-Cyclobutylpiperidine |

Reactivity Profiles of the Piperidine Nitrogen

The nitrogen atom in the piperidine ring is a secondary amine, which confers both nucleophilic and basic properties to the molecule. Its lone pair of electrons is readily available for reaction with electrophiles.

The nucleophilic character of the piperidine nitrogen allows for a variety of derivatization reactions, which are essential for modifying the compound's properties. Key transformations include:

N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) leads to the formation of N-alkylated tertiary amines. This is a standard Sₙ2 reaction where the nitrogen acts as the nucleophile.

N-Acylation: Treatment with acyl chlorides or acid anhydrides (e.g., acetyl chloride, benzoyl chloride) yields the corresponding N-acyl amides. This reaction is typically rapid and often carried out in the presence of a non-nucleophilic base to neutralize the HCl by-product.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) forms N-substituted tertiary amines. The reaction proceeds via the initial formation of an iminium ion, which is then reduced in situ.

These reactions are fundamental in medicinal chemistry for synthesizing libraries of compounds based on the piperidine scaffold. organic-chemistry.org

Table 4: Derivatization of the Piperidine Nitrogen

| Reagent | Reaction Type | Product |

|---|---|---|

| Acetyl Chloride | N-Acylation | 1-Acetyl-4-cyclobutylidenepiperidine |

| Methyl Iodide | N-Alkylation | 1-Methyl-4-cyclobutylidenepiperidine |

As a secondary amine, the nitrogen in 4-Cyclobutylidenepiperidine can be converted into a quaternary ammonium (B1175870) salt through exhaustive alkylation. This reaction, known as quaternization, typically requires a reactive alkylating agent, such as an excess of methyl iodide. researchgate.net The reaction converts the secondary amine first into a tertiary amine (if not already substituted) and then into a permanently charged quaternary ammonium salt. The resulting salts have significantly different physical properties, such as increased water solubility and a higher melting point, compared to the parent amine.

The general reaction is: R₂NH + 2 R'-X → [R₂NR'₂]⁺X⁻ + HX

For 4-Cyclobutylidenepiperidine, reaction with an excess of methyl iodide in a polar solvent like dimethylformamide (DMF) or acetonitrile (B52724) would yield the N,N-dimethyl-4-cyclobutylidenepiperidinium iodide salt.

Table 5: Representative Quaternization Reactions

| Alkylating Agent (Excess) | Solvent | Quaternary Ammonium Salt Product |

|---|---|---|

| Methyl Iodide (CH₃I) | Acetonitrile | 1,1-Dimethyl-4-cyclobutylidenepiperidinium iodide |

Advanced Spectroscopic and Structural Characterization of 4 Cyclobutylidenepiperidine Compounds

High-Resolution Spectroscopic Analysis

High-resolution spectroscopy provides unparalleled insight into the molecular framework of 4-Cyclobutylidenepiperidine, allowing for a detailed examination of its atomic connectivity and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the constitution of organic molecules in solution. For 4-Cyclobutylidenepiperidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC) is employed to assign every proton and carbon atom within the structure.

In the ¹H NMR spectrum of 4-Cyclobutylidenepiperidine, distinct signals are expected for the protons on the piperidine (B6355638) ring and the cyclobutylidene moiety. The protons on the carbons adjacent to the nitrogen atom in the piperidine ring typically appear as multiplets in the downfield region due to the deshielding effect of the nitrogen. The protons on the cyclobutylidene ring and the remaining piperidine protons would resonate in the upfield aliphatic region.

The ¹³C NMR spectrum provides information on the carbon skeleton. The quaternary carbon of the double bond (C=C) is a key diagnostic signal, typically appearing in the downfield region of the spectrum. The carbons of the piperidine ring and the cyclobutylidene group will have characteristic chemical shifts that can be definitively assigned using two-dimensional techniques like HSQC, which correlates proton and carbon signals that are directly bonded.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Cyclobutylidenepiperidine

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Piperidine N-H | Broad singlet | - |

| Piperidine C2/C6-H | Multiplet | ~48-52 |

| Piperidine C3/C5-H | Multiplet | ~28-32 |

| Cyclobutylidene C2'/C4'-H | Multiplet | ~25-29 |

| Cyclobutylidene C3'-H | Multiplet | ~18-22 |

| Piperidine C4 | - | ~135-140 |

| Cyclobutylidene C1' | - | ~120-125 |

Note: Actual chemical shifts can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For 4-Cyclobutylidenepiperidine (C₉H₁₅N), HRMS analysis would yield a high-resolution mass that is very close to its calculated monoisotopic mass. This precise mass measurement allows for the unambiguous determination of its elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

Table 2: High-Resolution Mass Spectrometry Data for 4-Cyclobutylidenepiperidine

| Parameter | Value |

| Molecular Formula | C₉H₁₅N |

| Calculated Monoisotopic Mass | 137.1204 |

| Expected [M+H]⁺ Ion | 138.1283 |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present. In the IR spectrum of 4-Cyclobutylidenepiperidine, a key absorption band would be the C=C stretching vibration of the exocyclic double bond, typically observed in the 1650-1680 cm⁻¹ region. The N-H stretching vibration of the secondary amine in the piperidine ring would appear as a moderate to weak band in the 3300-3500 cm⁻¹ range. The C-H stretching vibrations of the aliphatic CH₂ and CH groups would be observed just below 3000 cm⁻¹.

Raman spectroscopy would also show a characteristic C=C stretching frequency, which is often stronger and more easily identifiable for symmetrically substituted alkenes compared to IR spectroscopy.

Table 3: Key Vibrational Frequencies for 4-Cyclobutylidenepiperidine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| C=C | Stretching | 1650-1680 | IR, Raman |

| N-H | Stretching | 3300-3500 | IR |

| C-H (sp³) | Stretching | 2850-2960 | IR, Raman |

| C-N | Stretching | 1000-1250 | IR |

X-ray Diffraction and Crystallography of Crystalline 4-Cyclobutylidenepiperidine Derivatives

While obtaining suitable single crystals of 4-Cyclobutylidenepiperidine itself might be challenging, its crystalline derivatives (e.g., salts or N-substituted analogs) can be analyzed using X-ray diffraction. This powerful technique provides the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. The resulting crystal structure would definitively confirm the connectivity and provide insights into the conformation of the piperidine and cyclobutylidene rings. For instance, the piperidine ring is expected to adopt a chair conformation, and the planarity of the double bond and the puckering of the cyclobutane (B1203170) ring can be precisely determined.

Electron Microscopy Techniques for Morphological and Microstructural Analysis

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are employed to study the morphology and microstructure of solid-state samples of 4-Cyclobutylidenepiperidine derivatives. SEM can provide high-resolution images of the surface topography of crystalline or amorphous powders, revealing details about particle size, shape, and aggregation. TEM, on the other hand, can be used to investigate the internal structure of materials at the nanoscale, including the identification of crystal defects and the determination of crystallite size and orientation in polycrystalline samples.

Advanced Chiroptical Spectroscopy for Enantiomeric Characterization (if applicable)

4-Cyclobutylidenepiperidine itself is an achiral molecule as it possesses a plane of symmetry. Therefore, it will not exhibit optical activity and techniques like Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD) are not applicable. However, if a chiral center is introduced into the molecule, for example, by substitution on the piperidine or cyclobutylidene ring, the resulting enantiomers or diastereomers could be characterized using these chiroptical methods. In such cases, the CD spectrum would show characteristic Cotton effects that could be used to determine the absolute configuration of the chiral centers, often in conjunction with theoretical calculations.

Computational Chemistry and Theoretical Studies of 4 Cyclobutylidenepiperidine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods solve approximations of the Schrödinger equation to provide detailed information on molecular structure and energy.

Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its favorable balance of accuracy and computational cost. researchgate.nettandfonline.com For 4-Cyclobutylidenepiperidine, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to predict a wide range of molecular properties. tandfonline.com

The first step is typically a geometry optimization, which finds the lowest energy arrangement of the atoms, providing precise bond lengths, bond angles, and dihedral angles. Following optimization, a frequency calculation is performed to confirm that the structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its vibrational spectrum. nih.gov

Beyond structure, DFT is instrumental in elucidating the electronic characteristics that dictate the molecule's reactivity. Key properties calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. whiterose.ac.uk From these orbital energies, various reactivity descriptors can be derived, such as electronegativity, chemical hardness, and softness, which quantify the molecule's tendency to attract or donate electrons. whiterose.ac.uk Such calculations have been successfully applied to understand the reactivity of other complex spirocyclic piperidine (B6355638) systems. whiterose.ac.uk

Table 1: Representative Molecular Properties of 4-Cyclobutylidenepiperidine Predicted by DFT

Illustrative data based on typical DFT (B3LYP/6-311++G(d,p)) calculations for similar spirocyclic systems. whiterose.ac.uk

| Property | Description | Illustrative Value |

|---|---|---|

| Total Energy (Hartree) | The total electronic energy of the optimized molecule. | -387.123 |

| Dipole Moment (Debye) | A measure of the molecule's overall polarity. | 1.85 D |

| EHOMO (eV) | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.21 eV |

| ELUMO (eV) | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | 0.98 eV |

| HOMO-LUMO Gap (eV) | Energy difference between HOMO and LUMO; indicates chemical stability. | 7.19 eV |

| Chemical Hardness (η) | Resistance to change in electron configuration. Calculated as (ELUMO - EHOMO)/2. | 3.595 eV |

| Chemical Softness (S) | The reciprocal of hardness; indicates reactivity. | 0.278 eV-1 |

Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely solely on first principles (i.e., physical constants) without using empirical data or parameters. whiterose.ac.uk While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a higher level of theoretical accuracy. rsc.org

For a molecule like 4-Cyclobutylidenepiperidine, ab initio calculations serve several purposes. They can be used to obtain benchmark energies and geometries against which DFT results can be validated. They are particularly important for studying systems where electron correlation effects are complex. These methods provide a rigorous framework for understanding the fundamental electronic interactions that determine the molecule's structure and stability. whiterose.ac.uk

Conformational Analysis and Energy Landscapes of 4-Cyclobutylidenepiperidine

The biological activity and physical properties of a molecule are intimately linked to its three-dimensional shape and flexibility. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. tandfonline.com

For 4-Cyclobutylidenepiperidine, the analysis is complex, involving the interplay between the piperidine ring, the cyclobutane (B1203170) ring, and the spirocyclic center. The piperidine ring can adopt several conformations, most notably the low-energy chair form and higher-energy boat and twist-boat forms. The cyclobutane ring is not planar but exists in a puckered conformation to relieve angle strain.

Computational studies on related spirocyclic piperidines have revealed that the presence of a spiro ring can significantly alter the standard conformational preferences. thieme-connect.comresearchgate.net For example, while a simple substituted piperidine strongly prefers a chair conformation, steric interactions introduced by a spirocyclic group can make a boat or twist-boat conformation energetically competitive or even more stable. thieme-connect.com DFT calculations are used to optimize the geometry of each potential conformer and calculate its relative energy, allowing for the construction of a potential energy landscape that maps the stable conformations and the energy barriers between them.

Table 2: Illustrative Conformational Energy Analysis

Hypothetical relative energies for the piperidine ring conformations in 4-Cyclobutylidenepiperidine, highlighting the potential influence of the spiro-fused cyclobutane ring.

| Conformation | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Chair | The generally most stable conformation for a six-membered ring. | 0.00 (Reference) |

| Twist-Boat | A flexible form that avoids some eclipsing interactions of the pure boat. | +4.5 |

| Boat | A high-energy conformation due to eclipsing and flagpole interactions. May be stabilized by spiro-fusion. thieme-connect.com | +6.0 |

Theoretical Prediction of Reaction Mechanisms and Transition State Structures

Computational chemistry provides a powerful lens for viewing the step-by-step process of a chemical reaction, which is often impossible to observe directly in an experiment. researchgate.net A reaction mechanism details the sequence of elementary steps, including the identification of transient intermediates and the high-energy transition states that connect them. whiterose.ac.uk

For 4-Cyclobutylidenepiperidine, one could theoretically predict the mechanism of reactions such as protonation at the nitrogen, N-alkylation, or addition reactions across the exocyclic double bond. The computational workflow involves:

Reactant and Product Optimization: The geometries of the starting materials and final products are optimized.

Transition State (TS) Search: Sophisticated algorithms are used to locate the geometry of the transition state—the energy maximum along the reaction coordinate.

Frequency Calculation: A frequency calculation on the TS structure is performed to verify it is a true first-order saddle point, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is run to trace the reaction path downhill from the transition state, confirming that it connects the intended reactants and products.

The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate. whiterose.ac.uk

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects

While quantum chemical calculations describe static molecular properties, Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time. benthamdirect.com This allows for the study of dynamic processes, conformational flexibility, and the explicit influence of the environment, such as a solvent. researchgate.netnih.gov

An MD simulation of 4-Cyclobutylidenepiperidine would typically involve the following steps:

The DFT-optimized structure of the molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water).

A force field, which is a set of parameters describing the potential energy of the system, is applied to all atoms.

The system's energy is minimized, and it is then gradually heated and equilibrated to a desired temperature and pressure (e.g., physiological conditions).

A production run is performed, where Newton's equations of motion are solved iteratively to simulate the trajectory of every atom over a period of nanoseconds to microseconds.

Analysis of the resulting trajectory provides a wealth of information. Root-Mean-Square Deviation (RMSD) can be monitored to assess the stability of the molecule's conformation over time. tandfonline.com Root-Mean-Square Fluctuation (RMSF) can identify which parts of the molecule are most rigid or flexible. tandfonline.com Furthermore, the simulation can reveal detailed information about solvation, such as the number and lifetime of hydrogen bonds between the piperidine nitrogen and surrounding water molecules. researchgate.net

Table 3: Key Analyses from a Molecular Dynamics Simulation

Summary of common analyses performed on an MD trajectory and the insights they provide for 4-Cyclobutylidenepiperidine.

| Analysis | Purpose | Information Gained |

|---|---|---|

| RMSD (Root-Mean-Square Deviation) | To assess structural stability and conformational changes over time. | Whether the molecule maintains a stable conformation or explores different shapes. tandfonline.com |

| RMSF (Root-Mean-Square Fluctuation) | To measure the flexibility of individual atoms or regions. | Identifies which parts of the piperidine and cyclobutane rings are most mobile. tandfonline.com |

| Hydrogen Bond Analysis | To quantify interactions between the molecule and solvent. | The stability and dynamics of the solvation shell around the nitrogen atom. researchgate.net |

| Radial Distribution Function (RDF) | To describe the probability of finding a solvent molecule at a certain distance from a specific atom. | Provides a detailed picture of the local solvent structure around the solute. tandfonline.com |

Quantitative Structure-Property Relationship (QSPR) Studies of Related Derivatives

Quantitative Structure-Property Relationship (QSPR) studies aim to build statistical models that correlate the chemical structure of a series of compounds with a specific physical, chemical, or biological property. This approach is particularly valuable in fields like drug discovery for predicting the properties of new, unsynthesized molecules.

For 4-Cyclobutylidenepiperidine, a QSPR study would involve designing a virtual library of derivatives, for instance, by adding various substituents to the piperidine nitrogen or the cyclobutane ring. For each derivative, a set of numerical values known as molecular descriptors would be calculated. These descriptors can encode topological (e.g., connectivity indices), electronic (e.g., partial charges, dipole moment), or steric (e.g., molecular volume) information.

Using statistical techniques like Multiple Linear Regression (MLR), a mathematical equation is developed that links a selection of these descriptors to a property of interest (e.g., aqueous solubility, melting point, or a biological activity like receptor binding affinity). Such models have been successfully developed for other series of piperidine derivatives to guide the design of new compounds with desired properties.

A hypothetical QSPR model for predicting a property (P) might look like:

P = c₀ + (c₁ × Descriptor₁) + (c₂ × Descriptor₂) + ...

where c₀, c₁, and c₂ are coefficients determined by the statistical fitting process. The predictive power of the model is then validated using an external test set of compounds that were not used in the model's creation.

Synthetic Applications and Research Utility of 4 Cyclobutylidenepiperidine in Organic Chemistry

Utilization as a Key Building Block and Intermediate in Complex Molecule Synthesis

In modern organic and medicinal chemistry, a "building block" approach is a fundamental strategy for the efficient construction of complex molecular architectures. nih.govarxiv.org This methodology relies on the use of well-defined molecular fragments that can be reliably connected using robust chemical reactions. enamine.net 4-Cyclobutylidenepiperidine fits this role adeptly, primarily due to its reactive secondary amine and the presence of an exocyclic double bond, which can be subjected to various chemical transformations. The piperidine (B6355638) ring is a common motif in pharmaceuticals, and the attached cyclobutylidene group imparts a specific three-dimensional conformation that can be crucial for biological activity.

The most common application of 4-Cyclobutylidenepiperidine as a building block involves the functionalization of its secondary amine. This nucleophilic nitrogen readily participates in reactions such as acylation to form amides. For instance, it can be reacted with activated carboxylic acids or acid chlorides to create more elaborate structures. A notable example is its use in the synthesis of 2-(4-cyclobutylidenepiperidine-1-carbonyl)-1H-indole, where the piperidine moiety is linked to an indole (B1671886) ring system via an amide bond. Similarly, it is a precursor for 3-Bromo-5-(4-cyclobutylidenepiperidine-1-carbonyl)pyridine. evitachem.com

In multi-step syntheses, it is often necessary to protect reactive functional groups to prevent unwanted side reactions. The nitrogen atom of 4-Cyclobutylidenepiperidine can be protected, for example, as a tert-butyl carbamate, forming tert-Butyl 4-cyclobutylidenepiperidine-1-carboxylate. bldpharm.com This protected intermediate allows chemists to perform reactions on other parts of a molecule before deprotecting the piperidine nitrogen for further functionalization, showcasing its versatility in complex synthetic campaigns.

Table 1: Examples of Complex Molecules Synthesized from 4-Cyclobutylidenepiperidine

| Final Compound | Precursor Building Block | Reaction Type | Reference |

|---|---|---|---|

| 2-(4-cyclobutylidenepiperidine-1-carbonyl)-1H-indole | 4-Cyclobutylidenepiperidine | Amide Coupling | |

| 3-Bromo-5-(4-cyclobutylidenepiperidine-1-carbonyl)pyridine | 4-Cyclobutylidenepiperidine | Amide Coupling | evitachem.com |

| 1-((5-Chloro-2-methylphenyl)sulfonyl)-4-cyclobutylidenepiperidine | 4-Cyclobutylidenepiperidine | Sulfonylation | chiralen.com |

| tert-Butyl 4-cyclobutylidenepiperidine-1-carboxylate | 4-Cyclobutylidenepiperidine | N-Boc Protection | bldpharm.com |

Scaffold for the Development of Novel Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense interest in medicinal chemistry due to their presence in a vast number of natural products and synthetic drugs. nih.govijrpr.com The development of novel heterocyclic systems is a major goal for researchers aiming to discover new therapeutic agents. mdpi.comnih.gov

4-Cyclobutylidenepiperidine serves as an excellent scaffold for this purpose. A "scaffold" in this context is a core molecular structure upon which new functionality and complexity can be built. The rigid spirocyclic nature of 4-Cyclobutylidenepiperidine, where the cyclobutane (B1203170) and piperidine rings are joined at a single carbon, provides a well-defined three-dimensional geometry. Chemists can leverage this fixed orientation to append other ring systems, leading to novel and structurally diverse heterocyclic frameworks.

The synthesis of compounds like 2-(4-cyclobutylidenepiperidine-1-carbonyl)-1H-indole demonstrates this principle perfectly. Here, the simple piperidine scaffold is elaborated by connecting it to an indole, a key heterocycle in its own right, to form a larger, more complex molecule with potential biological relevance. This strategy of combining known scaffolds is a powerful method for exploring new chemical space. The synthesis of derivatives by reacting hydrazides with various anhydrides to yield six-membered heterocyclic compounds is a common strategy in this area. mdpi.com The versatility of this approach allows for the creation of extensive libraries of related compounds for biological screening. beilstein-journals.org

Table 2: Novel Heterocyclic Systems Derived from the 4-Cyclobutylidenepiperidine Scaffold

| Derived Heterocyclic System | Core Scaffold | Appended Heterocycle | Reference |

|---|---|---|---|

| Indole-Piperidine Conjugate | 4-Cyclobutylidenepiperidine | Indole | |

| Pyridine-Piperidine Conjugate | 4-Cyclobutylidenepiperidine | Pyridine (B92270) | evitachem.com |

| Substituted Phenyl-Piperidine Conjugate | 4-Cyclobutylidenepiperidine | Chloromethyl-substituted Phenyl | chiralen.com |

Role in the Design and Preparation of Advanced Chemical Probes and Reagents

Chemical probes are high-quality, small-molecule reagents used to study and manipulate the function of proteins and other biological targets within cellular systems. nih.govchemicalprobes.org These tools are essential for target validation in drug discovery and for unraveling complex biological pathways. researchgate.net An ideal chemical probe is potent, selective for its intended target, and cell-permeable. medchemexpress.comsgc-unc.org

The synthesis of derivatives, such as amide conjugates, is often the first step in a drug discovery or chemical biology program aimed at developing a potent and selective modulator of a specific protein target. ijrpr.com For example, the indole and pyridine derivatives of 4-Cyclobutylidenepiperidine are likely intermediates in the creation of libraries of compounds to be tested for activity against targets like kinases, G-protein coupled receptors, or ion channels. The spirocyclic core provides a rigid anchor that can properly orient other functional groups for optimal binding to a protein's active site. Therefore, 4-Cyclobutylidenepiperidine plays a crucial, foundational role in the generation of potential chemical probes and reagents by providing a reliable and synthetically versatile scaffold.

Table 3: Derivatives of 4-Cyclobutylidenepiperidine in the Context of Reagent and Probe Design

| Derivative Class | Structural Contribution of Scaffold | Potential Application | Reference |

|---|---|---|---|

| Amide Conjugates (e.g., with Indole, Pyridine) | Provides a rigid 3D spirocyclic core, influences lipophilicity. | Library synthesis for screening against biological targets. | evitachem.com |

| Sulfonamide Conjugates | Introduces a stable, geometrically defined piperidine motif. | Development of enzyme inhibitors or receptor ligands. | chiralen.com |

| N-Boc Protected Intermediate | Enables sequential, controlled synthesis of complex molecules. | Key intermediate in multi-step synthesis of potential probes. | bldpharm.com |

Future Research Directions and Emerging Avenues for 4 Cyclobutylidenepiperidine

Innovations in Green and Sustainable Synthetic Methodologies

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. researchgate.netastrazeneca.com Future research on 4-cyclobutylidenepiperidine will prioritize the development of eco-friendly synthetic routes that are safer, more efficient, and utilize renewable resources.

Key areas of focus will include:

Catalytic Systems: Moving beyond stoichiometric reagents, research will emphasize the use of catalytic methods. yale.edu This includes exploring novel transition metal catalysts and organocatalysts to improve reaction efficiency and reduce waste. nih.gov Biocatalysis, using enzymes, presents a highly specific and sustainable alternative to traditional chemical synthesis, potentially reducing the need for protecting groups and harsh reaction conditions. astrazeneca.comacs.org

Alternative Solvents: A significant portion of chemical waste comes from traditional organic solvents. acs.org Future syntheses will investigate greener alternatives such as water, supercritical fluids (like CO2), ionic liquids, and bio-based solvents. hilarispublisher.commdpi.com Solvent-free, or neat, reaction conditions will also be a major goal. hilarispublisher.comresearchgate.net

Energy Efficiency: Synthetic methods will be designed to operate at ambient temperature and pressure to minimize energy consumption. yale.eduacs.org This reduces both the economic and environmental cost of synthesis.

Renewable Feedstocks: A long-term goal is to develop synthetic pathways that begin with renewable, rather than depleting, raw materials. yale.edu This aligns with the broader sustainability goal of creating a circular economy for chemical production.

Atom Economy: Synthetic methods will be designed to maximize the incorporation of all starting materials into the final product, a concept known as atom economy. acs.org This inherently reduces the generation of by-products and waste.

| Green Chemistry Principle | Application to 4-Cyclobutylidenepiperidine Synthesis | Potential Benefit |

|---|---|---|

| Catalysis | Development of selective organo- or biocatalysts for ring formation and functionalization. | Reduced waste, higher efficiency, milder reaction conditions. nih.gov |

| Safer Solvents | Utilizing water, supercritical CO2, or solvent-free conditions. hilarispublisher.commdpi.com | Reduced environmental impact and health hazards. acs.org |

| Energy Efficiency | Designing reactions that proceed at room temperature and atmospheric pressure. yale.edu | Lower energy consumption and cost. |

| Renewable Feedstocks | Sourcing starting materials from biomass or other renewable sources. | Reduced reliance on fossil fuels. yale.edu |

| Atom Economy | Employing cascade or cycloaddition reactions that incorporate most atoms into the final structure. | Minimized by-product formation. acs.org |

Exploration of Novel Reactivity Patterns under Non-Conventional Conditions

Investigating the reactivity of 4-cyclobutylidenepiperidine under non-conventional energy sources can lead to the discovery of new chemical transformations, improved reaction rates, and higher yields.

Future research will likely explore:

Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in organic synthesis for its ability to rapidly heat reactions, often leading to dramatically reduced reaction times and improved yields. researchgate.netmdpi.com This technique can be applied to various steps in the synthesis of 4-cyclobutylidenepiperidine derivatives, from the initial construction of the heterocyclic ring to subsequent functionalization reactions. nih.govcem.com The use of solvent-free microwave-assisted synthesis is a particularly green and efficient approach. researchgate.netresearchgate.net

Sonochemistry: The application of ultrasound to chemical reactions, known as sonochemistry, can induce unique reactivity through acoustic cavitation. illinois.eduias.ac.in This phenomenon creates localized hot spots with extreme temperatures and pressures, facilitating novel chemical pathways. illinois.edunih.gov For 4-cyclobutylidenepiperidine, sonication could promote unique cycloadditions, rearrangements, or radical-mediated reactions that are not accessible under conventional thermal conditions. mdpi.com

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better reaction control, and easier scalability. mdpi.comsioc-journal.cn Synthesizing 4-cyclobutylidenepiperidine derivatives in a flow microreactor can improve heat and mass transfer, allow for the safe handling of reactive intermediates, and enable the telescoping of multiple reaction steps into a single continuous process. beilstein-journals.orgnih.govvapourtec.com

Photocatalysis: Visible-light photocatalysis has emerged as a powerful and sustainable method for forging chemical bonds. astrazeneca.com This technique can be used to generate reactive intermediates from 4-cyclobutylidenepiperidine under mild conditions, opening up new avenues for C-H functionalization, cross-coupling reactions, and the synthesis of complex molecular architectures.

| Condition | Principle | Potential Application for 4-Cyclobutylidenepiperidine |

|---|---|---|

| Microwave Irradiation | Rapid, uniform heating of the reaction mixture. researchgate.net | Accelerated synthesis of the piperidine (B6355638) ring and its derivatives. mdpi.comnih.gov |

| Sonochemistry | Acoustic cavitation creates localized high-energy zones. illinois.edunih.gov | Enabling unique reactivity, such as novel cycloadditions or radical reactions. mdpi.com |

| Flow Chemistry | Continuous processing in microreactors for enhanced control and safety. mdpi.comsioc-journal.cn | Safe, scalable, and automated synthesis. beilstein-journals.orgnih.gov |

| Photocatalysis | Use of light to drive chemical reactions via a catalyst. astrazeneca.com | Mild and selective functionalization of the core structure. |

Integration of Advanced Computational Modeling with Experimental Research

Computational chemistry is an indispensable tool for modern drug discovery and materials science, providing deep insights that can guide and accelerate experimental work. the-innovation.orgmdpi.comresearchgate.net

Future research on 4-cyclobutylidenepiperidine will benefit from:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to predict the electronic properties, molecular structure, and reactivity of 4-cyclobutylidenepiperidine and its derivatives. nih.govnih.gov These calculations can elucidate reaction mechanisms, predict spectroscopic properties, and help in the rational design of new compounds with desired characteristics. physchemres.orgnanomedicine-rj.com

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of 4-cyclobutylidenepiperidine-based ligands when interacting with biological targets such as proteins or nucleic acids. This can provide insights into binding modes, conformational changes, and the thermodynamic parameters of binding, which are crucial for drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling: By developing QSAR models, researchers can establish a mathematical relationship between the structural features of 4-cyclobutylidenepiperidine derivatives and their biological activity. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates.

Synergistic Prediction Models: Advanced computational approaches, including deep learning, can be developed to predict the synergistic effects of chemical mixtures, which is crucial for understanding the biological activity of these compounds in complex environments. nih.gov

Development of High-Throughput Synthesis and Screening Applications

To rapidly explore the chemical space around the 4-cyclobutylidenepiperidine scaffold, high-throughput methods are essential.

Emerging avenues include:

High-Throughput Experimentation (HTE): HTE, or parallel synthesis, allows for the rapid generation of large libraries of related compounds. chemrxiv.org By automating the synthesis of 4-cyclobutylidenepiperidine analogues in microplate formats, researchers can efficiently explore a wide range of substituents and functional groups to optimize properties such as potency, selectivity, and pharmacokinetic profiles. bmglabtech.com

High-Throughput Screening (HTS): Once libraries of 4-cyclobutylidenepiperidine derivatives are synthesized, HTS can be employed to rapidly assess their biological activity against a specific target or in a cellular assay. evotec.com This automated process can screen thousands of compounds in a short period, identifying "hits" for further development. thermofisher.comstanford.edu

Fragment-Based Screening: The 4-cyclobutylidenepiperidine core could be used as a starting point in fragment-based drug discovery. Small libraries of fragments containing this scaffold can be screened for weak but efficient binding to a biological target, with subsequent "hit" evolution to develop more potent leads.

DNA-Encoded Libraries (DELs): This technology involves synthesizing vast libraries of compounds where each molecule is tagged with a unique DNA barcode. The entire library can be screened against a protein target in a single tube, with the binders identified by sequencing their DNA tags. Applying DEL technology to the 4-cyclobutylidenepiperidine scaffold would enable the exploration of an unprecedented number of derivatives.

| Technique | Description | Application for 4-Cyclobutylidenepiperidine |

|---|---|---|

| High-Throughput Experimentation (HTE) | Automated, parallel synthesis of compound libraries. chemrxiv.org | Rapid generation of diverse 4-cyclobutylidenepiperidine derivatives for structure-activity relationship studies. |

| High-Throughput Screening (HTS) | Rapid, automated testing of large compound libraries for biological activity. evotec.com | Identification of active "hits" from the synthesized libraries against therapeutic targets. nih.gov |

| Fragment-Based Screening | Screening small, low-complexity molecules for efficient binding. | Using the core scaffold to identify initial binding interactions for lead development. |

| DNA-Encoded Libraries (DELs) | Synthesizing and screening massive libraries of DNA-tagged compounds. | Exploring a vast chemical space to discover novel binders for challenging targets. |

Q & A

Q. How can 4-Cyclobutylidenepiperidine be integrated into cross-disciplinary studies (e.g., medicinal chemistry or materials science)?

- Methodological Answer :

- Medicinal Chemistry : Screen for bioactivity using kinase assays or GPFR binding studies; validate cytotoxicity in cell lines (e.g., IC50 determinations) .

- Materials Science : Functionalize polymers via piperidine moieties; characterize thermal stability via TGA/DSC.

- Collaborative Frameworks : Partner with computational chemists and biologists to design multi-arm studies, ensuring ethical compliance for biological testing .

Data Presentation Guidelines

- Tables : Include reaction conditions (temperature, time, yield), spectroscopic assignments, and statistical metrics (e.g., SD for triplicate measurements) .

- Figures : Use annotated chromatograms, crystallographic diagrams, or reaction coordinate plots. Label axes clearly and provide legends in figure captions .

- Supplementary Materials : Archive raw NMR/FIR spectra, computational input files, and crystallographic data (CIF files) for peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。